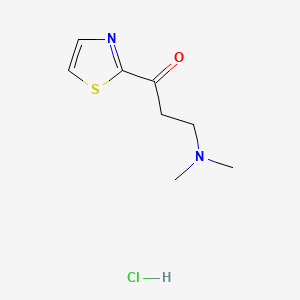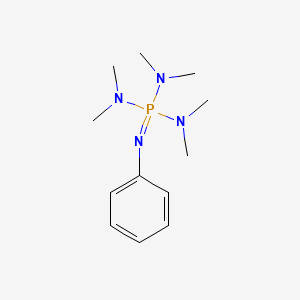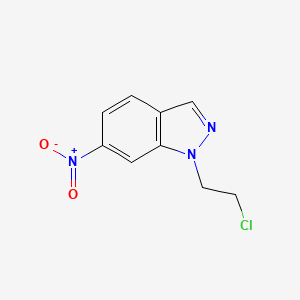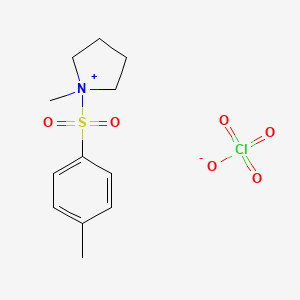
1-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-1-ium perchlorate is a chemical compound that features a pyrrolidinium core substituted with a methyl group and a 4-methylbenzene-1-sulfonyl group The perchlorate anion is associated with the positively charged pyrrolidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-1-ium perchlorate typically involves the reaction of 1-methylpyrrolidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated pyrrolidinium compound is then treated with perchloric acid to form the perchlorate salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or acetonitrile.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-1-ium perchlorate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Properties
CAS No. |
39830-53-0 |
|---|---|
Molecular Formula |
C12H18ClNO6S |
Molecular Weight |
339.79 g/mol |
IUPAC Name |
1-methyl-1-(4-methylphenyl)sulfonylpyrrolidin-1-ium;perchlorate |
InChI |
InChI=1S/C12H18NO2S.ClHO4/c1-11-5-7-12(8-6-11)16(14,15)13(2)9-3-4-10-13;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
LYYWXRDSZHXSGU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N+]2(CCCC2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
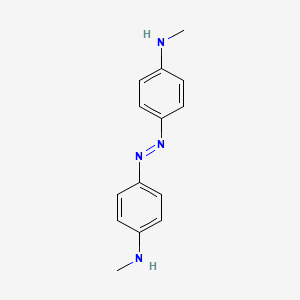
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
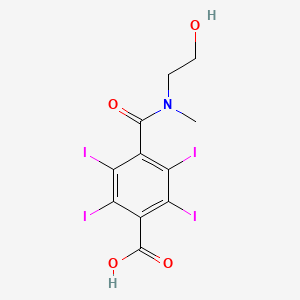
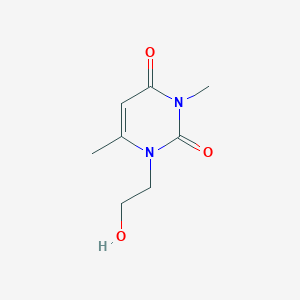

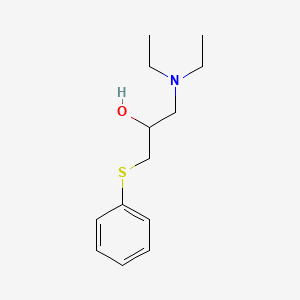
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
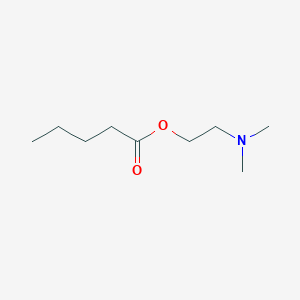
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)

